molecular formula C25H19ClN2O4 B4892814 1-benzyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione

1-benzyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4892814
M. Wt: 446.9 g/mol
InChI Key: IOLYJFNFNHKAIH-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CB-30865, is a pyrimidine derivative that has been studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, particularly in the area of cancer treatment.

Mechanism of Action

The mechanism of action of 1-benzyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of several key enzymes and proteins that are involved in cancer cell growth and survival. 1-benzyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 1-benzyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to have other biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in inflammation, which suggests that it may have potential anti-inflammatory properties. 1-benzyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to inhibit the activity of certain neurotransmitters, which may have implications for its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-benzyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its bioavailability and effectiveness in vivo.

Future Directions

There are several future directions for research on 1-benzyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of new synthetic methods for producing this compound, which may improve its solubility and bioavailability. Another area of research is the identification of new targets for 1-benzyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione, which may expand its potential applications beyond cancer treatment. Finally, further studies are needed to evaluate the safety and efficacy of 1-benzyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione in vivo, which will be essential for its eventual clinical development.

Synthesis Methods

The synthesis of 1-benzyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 2-chlorobenzyl alcohol with benzaldehyde in the presence of a base to form the corresponding benzylidene derivative. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to yield the final product, 1-benzyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione.

Scientific Research Applications

1-benzyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in cancer treatment. Several studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast cancer, prostate cancer, and lung cancer. 1-benzyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes and proteins that are essential for cell survival.

properties

IUPAC Name

(5E)-1-benzyl-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O4/c26-22-9-5-4-8-19(22)16-32-20-12-10-17(11-13-20)14-21-23(29)27-25(31)28(24(21)30)15-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,27,29,31)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLYJFNFNHKAIH-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-1-benzyl-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

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